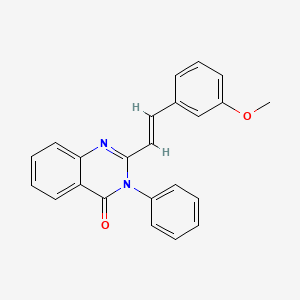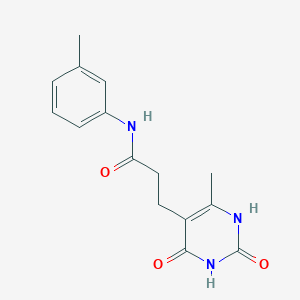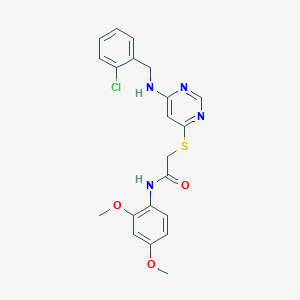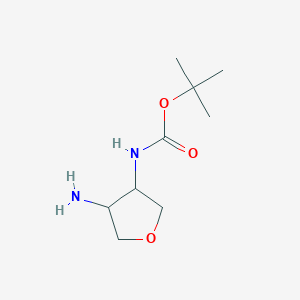
N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide” is a complex organic molecule that contains several functional groups. These include an amide group (-CONH2), a 1,3,4-oxadiazole ring, a phenyl group (a benzene ring), and a 5-chlorothiophen-2-yl group. The presence of these functional groups suggests that this compound may have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,3,4-oxadiazole ring and the phenyl group suggests that this compound may have a planar structure, which could have implications for its physical and chemical properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the amide group could undergo hydrolysis to form a carboxylic acid and an amine. The 1,3,4-oxadiazole ring is generally stable, but could potentially be involved in reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the amide group could result in hydrogen bonding, which could affect the compound’s solubility and boiling point .科学的研究の応用
Cancer Research
1,3,4-oxadiazole derivatives have shown promise in cancer research. For instance, derivatives have been evaluated as Collapsin Response Mediator Protein 1 (CRMP 1) inhibitors in the treatment of small lung cancer. Novel substituted derivatives demonstrated significant inhibition of cell growth, with some compounds being equipotent to the standard Bevacizumab (Panchal, Rajput, & Patel, 2020). Another study found that certain oxadiazole derivatives induced apoptosis in breast and colorectal cancer cell lines, highlighting their potential as anticancer agents (Zhang et al., 2005).
Antimicrobial Activity
Oxadiazole derivatives have been synthesized and tested for their antibacterial activity against pathogens like Salmonella typhi. Compounds such as 5-[(4-bromobenzyl)-1,3,4-oxadiazole-2-amine] showed significant antibacterial activity, presenting a potential avenue for treating bacterial infections (Salama, 2020). Another set of derivatives demonstrated potent antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, suggesting their usefulness in addressing drug-resistant infections (Parikh & Joshi, 2014).
Anti-inflammatory and Analgesic Applications
The anti-inflammatory activity of oxadiazole derivatives has been explored, with some compounds showing considerable efficacy in rat models. These findings suggest potential applications in treating inflammation-related conditions (Nargund, Reddy, & Hariprasad, 1994). Additionally, computational and pharmacological evaluations of oxadiazole and pyrazole derivatives have highlighted their analgesic and anti-inflammatory potentials, further indicating the versatility of these compounds in medical research (Faheem, 2018).
将来の方向性
特性
IUPAC Name |
N-[5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2S/c16-12-7-6-11(22-12)9-14-18-19-15(21-14)17-13(20)8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QREPABVVMHSMON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)CC3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2684554.png)
![7-hydroxy-3-methyl-N-(2-morpholinoethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2684555.png)

![4-(2-(4-fluorophenyl)-2-oxoethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2684558.png)


![N-(5-chloro-2-methoxyphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2684563.png)
![2-{4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B2684564.png)




![(E)-3-[5-chloro-3-methyl-1-(naphthalen-1-ylmethyl)pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2684575.png)
![N-(2-methoxy-5-methylphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2684576.png)